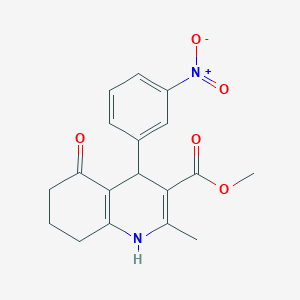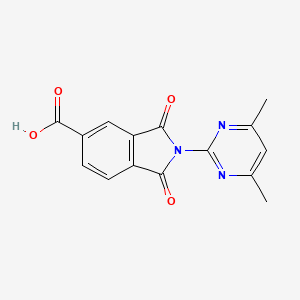![molecular formula C18H19NOS B5117458 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as NATD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It has a unique chemical structure that makes it a promising candidate for drug development, as well as for other scientific research purposes.
作用机制
The mechanism of action of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in inflammation and disease. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
实验室实验的优点和局限性
One of the advantages of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its synthesis method is relatively straightforward, and it has been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, including:
1. Further studies on its mechanism of action, which could help to identify new targets for drug development.
2. Studies on its pharmacokinetics and pharmacodynamics, which could help to optimize its dosing and efficacy.
3. Studies on its potential applications in different disease models, such as cancer, neurodegenerative diseases, and autoimmune diseases.
4. Studies on its interactions with other drugs and compounds, which could help to identify potential drug-drug interactions and improve its safety profile.
5. Development of new synthetic methods for 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, which could help to improve its yield and purity.
In conclusion, 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is a novel spirocyclic compound that has shown promise in various scientific research applications. Its unique chemical structure and potential applications in drug development, biochemistry, and pharmacology make it an interesting topic for further research.
合成方法
The synthesis of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one involves a multi-step process that starts with the reaction of 2-naphthol with 1,2-epoxyoctane to form a naphthalene derivative. This is followed by the reaction of the naphthalene derivative with thioacetic acid to form the thioester intermediate. Finally, the thioester intermediate is reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one.
科学研究应用
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in various scientific research applications, including drug development, biochemistry, and pharmacology. It has been found to have potential as an anti-inflammatory agent, as well as an inhibitor of certain enzymes that are implicated in various diseases.
属性
IUPAC Name |
4-naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-17-13-21-18(10-4-1-5-11-18)19(17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFVHPAYEFZLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
